molecular formula C21H22N10O4 B121631 N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine CAS No. 142038-30-0

N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine

Cat. No.: B121631
CAS No.: 142038-30-0
M. Wt: 478.5 g/mol
InChI Key: OYDMPQZHCQFIDK-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytochrome P450-Mediated N-Hydroxylation Mechanisms

The initial metabolic activation of MeIQx occurs through N-hydroxylation catalyzed primarily by cytochrome P450 1A2 (CYP1A2) in hepatic tissues and CYP1A1 in extrahepatic tissues. This enzymatic conversion transforms the relatively stable parent compound MeIQx into N-hydroxy-MeIQx (N-OH-MeIQx), which serves as the proximate mutagenic metabolite. Research has demonstrated that N-OH-MeIQx accounts for approximately 90% of all microsomal metabolism of MeIQx, with the reaction being catalyzed almost exclusively by CYP1A2 in human liver microsomes. The specific inhibitor of human CYP1A2, furafylline, inhibits the N-hydroxylation of MeIQx by greater than 90%, confirming the critical role of this enzyme in the bioactivation pathway.

The efficiency of this metabolic transformation varies significantly between individuals due to genetic polymorphisms affecting CYP1A2 expression levels. Immunoquantitation studies of human liver samples revealed a wide range in CYP1A2 expression, ranging from 10 to 250 pmol/mg of microsomal protein with a median of 71 pmol/mg. Remarkably, 39% of liver samples contained more than 100 pmol/mg of protein, indicating substantial inter-individual variation in metabolic capacity. This variability in CYP1A2 expression directly correlates with MeIQx N-oxidation rates, with correlation coefficients of 0.83 for MeIQx activation.

The kinetic parameters of this reaction demonstrate that MeIQx undergoes N-hydroxylation at a rate of 77 ± 11 pmol/mg/min in human liver microsomes. Comparative studies between human and rat enzymes reveal significant species differences, with recombinant human CYP1A2 showing catalytic efficiencies for MeIQx N-oxidation that are 10-19-fold higher than purified rat CYP1A2. These findings have important implications for extrapolating rodent carcinogenicity data to human risk assessment.

N-Acetyltransferase 2 (NAT2)-Dependent O-Acetylation Pathways

Following N-hydroxylation, N-OH-MeIQx undergoes further metabolic activation through O-acetylation catalyzed by N-acetyltransferase 2 (NAT2). This enzyme converts N-OH-MeIQx to highly unstable acetoxy derivatives that spontaneously decompose to form electrophilic intermediates capable of binding to DNA. The importance of this pathway is underscored by the observation that O-acetylation represents the critical activation step determining the ultimate genotoxic potential of MeIQx metabolites.

Human populations exhibit genetic polymorphism in NAT2 activity, resulting in rapid and slow acetylator phenotypes that significantly influence DNA adduct formation and cancer susceptibility. Studies using congenic rat models have demonstrated that dG-C8-MeIQx adduct levels in liver tissue are significantly higher in rapid NAT2 acetylators compared to slow acetylators (p < 0.001). This finding provides mechanistic support for epidemiological observations linking rapid NAT2 acetylator phenotype with increased risk of heterocyclic amine-related cancers.

The tissue-specific expression patterns of NAT2 also influence the site-specific formation of DNA adducts. Research has shown that MeIQx-induced DNA adducts are highest in liver tissue, which corresponds to the primary tumor target organ for MeIQx in rodent carcinogenicity studies. This tissue-specific pattern reflects both the high expression of metabolic enzymes in hepatic tissue and the preferential distribution of reactive metabolites within the liver.

Molecular studies using genetically engineered Chinese hamster ovary cells have provided additional evidence for the critical role of NAT2 polymorphism in MeIQx genotoxicity. Cells transfected with rapid acetylator NAT2 alleles demonstrate significantly higher levels of dG-C8-MeIQx adduct formation and increased mutagenesis compared to cells expressing slow acetylator variants. These controlled experimental systems confirm that NAT2 genetic variation directly modulates the biological effects of MeIQx exposure.

Reactive Intermediate Generation and Electrophilic Species Formation

The O-acetylation of N-OH-MeIQx by NAT2 generates highly unstable acetoxy derivatives that undergo spontaneous hydrolysis to form reactive electrophilic species. These reactive intermediates, which likely include nitrenium ion-like species, possess the electrophilic character necessary to attack nucleophilic sites on DNA bases. The C8 position of deoxyguanosine represents the primary target for nucleophilic attack, resulting in the formation of the stable dG-C8-MeIQx adduct.

Alternative pathways for reactive intermediate generation have been identified through studies of nitrosation reactions. Under inflammatory conditions, MeIQx can undergo nitrosation to form 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx). This nitrosamine derivative demonstrates pH-dependent stability, being stable at physiological pH but decomposing rapidly under acidic conditions characteristic of inflammatory environments. The decomposition products include reactive species capable of forming DNA adducts, with the presence of hypochlorous acid significantly enhancing adduct formation.

The formation of reactive intermediates through both enzymatic and non-enzymatic pathways suggests multiple potential mechanisms for dG-C8-MeIQx generation in biological systems. Mass spectrometry studies have confirmed that both N-OH-MeIQx and N-NO-MeIQx can generate identical DNA adducts, indicating convergent pathways leading to the same electrophilic species. This mechanistic redundancy may explain the consistent detection of dG-C8-MeIQx adducts in human tissues despite individual variations in metabolic enzyme activity.

Properties

IUPAC Name

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDMPQZHCQFIDK-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931314
Record name 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142038-30-0
Record name Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Acetoxy-MeIQx Intermediate

The preparation of dG-C8-MeIQx begins with the synthesis of N-acetoxy-MeIQx, the reactive electrophilic precursor. This intermediate is generated by N-hydroxylation of MeIQx followed by O-acetylation. Cytochrome P450 enzymes (e.g., CYP1A1/1A2) catalyze the N-hydroxylation step, while N-acetyltransferase 2 (NAT2) facilitates O-acetylation in vivo. For in vitro synthesis, chemical acetylation using acetic anhydride or enzymatic methods with purified NAT2 isoforms are employed.

Key reaction conditions :

  • MeIQx concentration : 100 μM in phosphate buffer (pH 7.4)

  • Acetyl coenzyme A : 1 mM as a cofactor for enzymatic acetylation

  • Incubation : 37°C for 60 minutes

Nucleophilic Attack by Deoxyguanosine

The N-acetoxy-MeIQx intermediate reacts with deoxyguanosine (dG) via nucleophilic aromatic substitution at the C8 position. This step is performed in aqueous buffer (pH 8.0) at 37°C for 24 hours. Isotopically labeled dG (e.g., [¹³C₁₀]-dG) is used to synthesize internal standards for mass spectrometry.

Optimized parameters :

  • Solvent : 100 mM potassium phosphate buffer (pH 8.0)

  • Molar ratio : 5:1 (dG to N-acetoxy-MeIQx)

  • Yield : 15–20% after HPLC purification

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column resolves dG-C8-MeIQx from unreacted precursors. Mobile phases typically consist of:

  • Buffer A : 10 mM ammonium acetate (pH 5.0)

  • Buffer B : Acetonitrile

  • Gradient : 10–40% Buffer B over 30 minutes

Retention times for dG-C8-MeIQx range from 15.6 to 16.2 minutes under these conditions.

Mass Spectrometric Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms adduct identity using transitions such as m/z 479 → 363 for dG-C8-MeIQx and m/z 482 → 366 for its deuterated analog. Key spectral features include:

  • Ionization mode : Positive electrospray

  • Collision energy : 25–30 eV

  • Limit of detection : 0.1 adducts per 10⁸ nucleotides

Enzymatic vs. Chemical Synthesis

Metabolic Activation in Cell Systems

Chinese hamster ovary (CHO) cells transfected with human CYP1A1 and NAT2 isoforms produce dG-C8-MeIQx intracellularly. Rapid acetylator genotypes (NAT24) yield 3-fold higher adduct levels than slow acetylators (NAT25B).

ParameterCYP1A1/NAT2*4CYP1A1/NAT2*5B
Adducts/10⁸ nt (1 μM MeIQx)18.7 ± 2.16.3 ± 0.9
Mutations/10⁶ cells42 ± 514 ± 3

Synthetic Efficiency Comparisons

Chemical synthesis bypasses enzymatic variability but requires stringent pH control. Enzymatic methods better replicate in vivo metabolic activation but exhibit lower throughput.

Applications in Mutagenesis Research

DNA Repair Studies

Nucleotide excision repair (NER)-deficient cells accumulate dG-C8-MeIQx adducts 10-fold more than repair-proficient lines. Adduct persistence correlates with G→T transversion mutations in TP53 and KRAS oncogenes.

Biomarker Quantification in Human Tissues

The ³²P-postlabeling assay detects dG-C8-MeIQx in human colon and kidney tissues at levels of 1.8–18 adducts per 10¹⁰ nucleotides. This method combines nuclease P1 digestion with TLC separation, achieving attomolar sensitivity.

Challenges in Synthesis Scale-Up

Low Reaction Yields

The electrophilic N-acetoxy-MeIQx intermediate’s short half-life (t₁/₂ = 2–5 minutes) limits reaction efficiency. Microfluidic systems with rapid mixing improve yields to 35% by reducing hydrolysis.

Purification Bottlenecks

HPLC purification requires 10–15 mg of crude product to isolate 1–2 mg of pure adduct. Countercurrent chromatography and size-exclusion methods are under investigation to enhance recovery .

Chemical Reactions Analysis

Metabolic Activation Pathways

MeIQx-dG arises from the metabolic transformation of MeIQx, mediated by hepatic enzymes:

Bioactivation Steps:

  • Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation : Converts MeIQx to N-hydroxy-MeIQx (HONH-MeIQx), a reactive intermediate .

  • N-Acetyltransferase 2 (NAT2)-mediated O-acetylation : Further activates HONH-MeIQx into a nitrenium ion (MeIQx-NH-OAc), which covalently binds to DNA .

Detoxification Pathways:

  • Glucuronidation : Forms MeIQx-N2-glucuronide, a water-soluble metabolite excreted via urine .

  • Sulfation : Produces MeIQx-N2-sulfate, another detoxified product .

DNA Adduct Formation

The nitrenium ion preferentially binds to guanine residues in DNA, forming stable adducts:

Adduct Type Structure Detection Method Biological Impact
N2-(Deoxyguanosin-8-yl)-MeIQxCovalent bond between C8 of deoxyguanosine and N2 of MeIQx 32P-postlabeling with HPLC Induces frameshift mutations

Key Findings:

  • Adduct levels in human colon samples reached 14 adducts per 10⁸ nucleotides , quantified via modified 32P-postlabeling .

  • Adduct formation is dose-dependent and correlates with CYP1A1/NAT2 enzymatic activity .

Factors Affecting Reactivity:

  • Enzyme Polymorphisms : NAT2 slow acetylators exhibit higher adduct levels due to reduced detoxification capacity .

  • Dietary Exposure : High intake of well-done meats increases MeIQx bioavailability, elevating adduct formation .

Comparative Reactivity:

Parameter MeIQx-dG Other HAAs (e.g., PhIP)
Primary DNA Binding SiteC8-guanineN2-guanine
Mutagenic PotencyHighModerate
Dominant Metabolic PathwayCYP1A2/NAT2CYP1A2/SULT1A1

Techniques Used:

  • 32P-Postlabeling : Detects 5'-pdG-C8-MeIQx adducts at sensitivity levels of 1 adduct per 10¹⁰ nucleotides .

  • Mass Spectrometry : Validates adduct structures and quantifies metabolic intermediates .

Implications for Carcinogenesis

MeIQx-dG’s reactivity underpins its role in carcinogenesis:

  • Mutagenesis : Causes G→T transversions in TP53 and KRAS oncogenes .

  • Oxidative Stress : Adducts induce reactive oxygen species, exacerbating DNA damage.

Scientific Research Applications

Chemical Properties and Formation

dG-C8-MeIQx is a DNA adduct formed when the carcinogenic compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) interacts with DNA. The formation of this adduct is notable because it represents a direct link between dietary carcinogens and genetic mutations. The structure of dG-C8-MeIQx can be described as follows:

  • Chemical Formula : C21H22N10O4
  • Molecular Weight : 478.46 g/mol
  • CAS Number : 142038-31-1

This compound is primarily studied for its mutagenic properties and potential role in cancer development.

DNA Adduct Analysis

One of the primary applications of dG-C8-MeIQx is in the analysis of DNA adducts formed by exposure to MeIQx. Research has shown that these adducts can be detected in human tissues, indicating real-world exposure to dietary HCAs. A study utilized a modified 32P-postlabeling method to identify dG-C8-MeIQx at levels as low as 1/10^10 nucleotides in DNA samples from surgical specimens . This technique is crucial for understanding the extent of DNA damage caused by dietary carcinogens.

Cancer Research

The presence of dG-C8-MeIQx in human tissues has been linked to colorectal cancer. Studies have demonstrated that individuals with higher levels of MeIQx-DNA adducts have an increased risk of developing colorectal adenomas . This correlation underscores the importance of studying dG-C8-MeIQx not only as a biomarker for exposure but also as a potential target for cancer prevention strategies.

Metabolic Studies

Research into the metabolic pathways of MeIQx has revealed how this compound is processed within the body, leading to the formation of dG-C8-MeIQx. Understanding these metabolic routes helps elucidate how dietary habits influence cancer risk and informs dietary guidelines aimed at reducing HCA exposure .

Toxicological Assessments

In toxicology, dG-C8-MeIQx serves as a model compound for assessing the mutagenic potential of other HCAs. Its well-characterized nature allows researchers to investigate mechanisms of mutagenesis and evaluate the effectiveness of potential chemopreventive agents .

Table 1: Summary of Key Studies Involving dG-C8-MeIQx

Study ReferenceFocusFindings
Detection MethodsDeveloped a sensitive method for detecting dG-C8-MeIQx in human tissues.
Cancer CorrelationFound a significant association between MeIQx-DNA adduct levels and colorectal adenomas.
MetabolismInvestigated metabolic pathways leading to dG-C8-MeIQx formation from MeIQx.
ToxicologyUsed dG-C8-MeIQx to evaluate mutagenic potential in various compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine and analogous DNA adducts:

Compound Name Core Structure Substituents Adduct Position Biological Context References
This compound Imidazo[4,5-f]quinoxaline 2-Amino, 3,8-dimethyl C-8 of dG Mutagenesis studies
N-(Deoxyguanosin-8-yl)-IQ Imidazo[4,5-f]quinoline (IQ) 3-Methyl C-8 of dG Carcinogen-DNA interactions
PhIP-dG Adduct Imidazo[4,5-b]pyridine (PhIP) 1-Methyl, 6-phenyl C-8 of dG Dietary carcinogen research
N-(2-Diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide Quinoxaline 6-Iodo, 2-carboxamide sidechain N/A Pharmacological applications
Key Observations:

Core Heterocycle: The quinoxaline core (two nitrogen atoms at positions 1 and 4) distinguishes this compound from IQ (quinoline-based) and PhIP (pyridine-based) adducts. These structural differences alter electronic properties and DNA-binding affinities . Imidazo[4,5-g]quinazolines () share a fused-ring system but differ in nitrogen positioning, reducing their propensity to form C-8 dG adducts .

The 2-amino group in the quinoxaline adduct could facilitate hydrogen bonding with DNA, similar to amino-substituted IQ derivatives .

Adduct Formation Mechanism: Like IQ and PhIP, the quinoxaline derivative likely forms adducts via reaction of its hydroxylamine or acetoxy metabolites with dG, forming a covalent bond at guanine’s C-8 position .

Biological Activity

N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine (often abbreviated as MeIQx-dG) is a derivative of the heterocyclic aromatic amine (HAA) 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). This compound is of significant interest due to its potential mutagenic and carcinogenic properties, particularly in the context of dietary exposure through cooked meats. Understanding the biological activity of MeIQx-dG is crucial for elucidating its role in human health and disease, especially concerning DNA damage and cancer risk.

Chemical Structure and Properties

MeIQx-dG has the following chemical characteristics:

  • Molecular Formula : C21H22N10O4
  • Molecular Weight : 478.46 g/mol
  • IUPAC Name : 2-amino-8-((1,6-dimethyl-1H-imidazo[4,5-g]quinoxalin-2-yl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
PropertyValue
Molecular FormulaC21H22N10O4
Molecular Weight478.46 g/mol
CAS Number142038-31-1
Storage Temperature-20°C

MeIQx is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways can lead to the formation of both detoxified products and reactive metabolites that can form DNA adducts. These adducts are critical in understanding the carcinogenic potential of MeIQx.

  • Bioactivation Pathway :
    • MeIQx undergoes N-hydroxylation to form reactive nitrenium ions capable of binding to DNA at the N2 and C8 positions of guanine.
    • The formation of N2-(deoxyguanosin-8-yl)-MeIQx adducts has been documented in human tissues, indicating direct interaction with DNA.
  • Detoxification Pathway :
    • Compounds like MeIQx-N2-glucuronides and MeIQx-N2-sulfates are formed which are less harmful and can be eliminated from the body.

Study on Human Tissues

In a study analyzing surgical samples from patients, DNA adducts corresponding to MeIQx were detected at levels indicating significant exposure and potential involvement in carcinogenesis. The modified 32P-postlabeling technique revealed:

  • Adduct levels of approximately 14 per 101010^{10} nucleotides in colon samples.
  • Identification of these adducts as 5'-pdG-C8-MeIQx using high-performance liquid chromatography (HPLC) .

Metabolism Modeling

A computational model was developed to evaluate the balance between bioactivation and detoxification pathways for MeIQx. It was found that at lower concentrations, detoxification pathways predominated, while higher concentrations favored bioactivation leading to increased DNA damage .

Table 2: Summary of Metabolic Products

MetaboliteTypeFormation Pathway
N2-(deoxyguanosin-8-yl)-MeIQxDNA AdductBioactivation
MeIQx-N2-glucuronideDetoxified ProductDetoxification
HONH-MeIQxReactive IntermediateBioactivation

Implications for Human Health

The presence of MeIQx-DNA adducts in human tissues suggests a direct link between dietary intake of HAAs and cancer risk. Epidemiological studies have associated high intake of HAAs from cooked meats with increased oxidative stress and potential carcinogenic outcomes .

Q & A

Q. What is the carcinogenic classification of MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline), and how does this impact experimental design in toxicology studies?

MeIQx is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC due to its DNA adduct-forming capability and mutagenicity . Researchers must incorporate dose-response studies, control for confounding factors (e.g., endogenous DNA repair mechanisms), and use validated biomarkers (e.g., 8-hydroxyguanine levels) to assess genotoxicity. Dose selection should account for non-linear correlations, as seen in hepatic 8-hydroxyguanine levels at prolonged exposure .

Q. How can structural identification of MeIQx-DNA adducts be methodologically validated?

Use high-resolution mass spectrometry (HRMS) with exact mass matching (e.g., m/z 478.1695 for adducts) and nuclear magnetic resonance (NMR) to confirm adduct conformation. Comparative analysis with synthetic standards, such as N-(deoxyguanosin-8-yl)-MeIQx, is critical . For in vivo studies, employ 32P-postlabeling or LC-MS/MS to quantify adducts in tissue samples .

Q. What experimental models are recommended for studying DNA adduct formation and repair kinetics?

Primary hepatocytes (human/rat) are optimal for metabolic activation studies due to CYP1A2 expression, which converts MeIQx to genotoxic N-hydroxylated metabolites . For repair kinetics, use in vitro systems with recombinant DNA repair enzymes (e.g., OGG1 for 8-hydroxyguanine) or transgenic cell lines deficient in specific repair pathways .

Advanced Research Questions

Q. How should researchers interpret contradictory data in genotoxicity studies, such as non-linear dose-response relationships?

Non-linear correlations (e.g., hepatic 8-hydroxyguanine levels plateauing at high MeIQx doses) may reflect adaptive DNA repair enzyme induction . To resolve contradictions:

  • Conduct time-course experiments to track repair dynamics.
  • Measure enzyme activity (e.g., OGG1, APE1) alongside adduct levels.
  • Use knockout models to isolate repair mechanisms. Reference dose-response models to these adaptive responses .

Q. What methodologies elucidate the metabolic pathways of MeIQx in human versus rodent models?

Comparative metabolism studies require:

  • Stable isotope labeling : Track N-glucuronidation vs. N-hydroxylation pathways .
  • Recombinant CYP isoforms : Identify species-specific CYP1A2 activation rates.
  • Bile duct-cannulated models : Quantify biliary excretion of glucuronide conjugates in rodents . Humanized mouse models (e.g., CYP1A2-transgenic) can bridge interspecies differences .

Q. How do conformational changes in MeIQx-DNA adducts influence mutagenic outcomes?

Base-displaced intercalated adducts (e.g., N-(deoxyguanosin-8-yl)-MeIQx) disrupt DNA polymerase fidelity. Use:

  • X-ray crystallography/NMR : Resolve adduct-DNA duplex structures .
  • Translesion synthesis assays : Test replication bypass efficiency with polymerases (e.g., Klenow fragment, Dpo4) .
  • LacZ mutation reporter systems : Quantify mutation spectra (e.g., G→T transversions) .

Q. What experimental approaches assess the formation of MeIQx under varying thermal and chemical conditions?

Simulate cooking conditions using:

  • Model systems : React creatinine, glucose, and amino acids at 150–250°C to mimic Maillard reactions .
  • LC-MS/MS quantification : Monitor MeIQx yields alongside precursors (e.g., acrolein) .
  • Isotope dilution assays : Correct for matrix effects in complex food samples .

Q. How can synergistic effects between MeIQx and other carcinogens be systematically evaluated?

Use factorial design experiments to test combinations (e.g., MeIQx + PhIP):

  • Comet assay/γH2AX staining : Measure additive DNA damage .
  • Transcriptomics : Identify shared pathways (e.g., NF-κB, oxidative stress).
  • Pharmacokinetic modeling : Predict tissue-specific co-exposure risks .

Q. Methodological Notes

  • Data Contradictions : Address non-linear dose responses by integrating adaptive response models .
  • Advanced Techniques : Prioritize HRMS, CRISPR-engineered models, and humanized systems for translational relevance .
  • Risk Assessment : Align mechanistic data (adduct formation, repair kinetics) with epidemiological findings on cooked meat consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.